4-(Aminooxy)pentanenitrile

Description

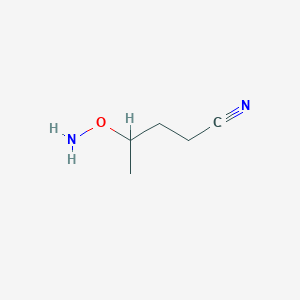

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10N2O |

|---|---|

Molecular Weight |

114.15 g/mol |

IUPAC Name |

4-aminooxypentanenitrile |

InChI |

InChI=1S/C5H10N2O/c1-5(8-7)3-2-4-6/h5H,2-3,7H2,1H3 |

InChI Key |

HKIASFCRMSOBHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC#N)ON |

Origin of Product |

United States |

Synthetic Methodologies for 4 Aminooxy Pentanenitrile and Its Analogues

Strategic Approaches to Carbon-Nitrogen Bond Formation in Aminooxy Compounds

The formation of the carbon-nitrogen bond, specifically within the C-O-NH₂ moiety, is a cornerstone of aminooxy compound synthesis. The aminooxy group, acting as a potent nucleophile due to the alpha effect, readily participates in reactions like oximation to form stable oxime linkages with aldehydes and ketones. louisville.eduacs.orgnih.gov This reactivity is frequently exploited in bioconjugation and material science. louisville.edunih.goviris-biotech.de However, the initial construction of the aminooxy group on an alkyl scaffold requires distinct synthetic strategies.

One of the most prevalent methods for converting alcohols into aminooxy compounds is a two-step sequence involving a Mitsunobu reaction followed by hydrazinolysis. acs.orgacs.orgnih.govscispace.com In this approach, a primary or secondary alcohol is reacted with N-hydroxyphthalimide under Mitsunobu conditions (typically using triphenylphosphine (B44618) and a dialkyl azodicarboxylate). This forms an O-alkyl phthalimide (B116566) intermediate, which is subsequently cleaved, often with hydrazine (B178648) or N-methylhydrazine, to release the free aminooxy group. acs.orgnih.gov This method is widely applicable and has been used to synthesize various hydrophilic aminooxy linkers and functionalized nucleosides. acs.orgnih.gov

Another key strategy involves the reductive amination of carbonyl compounds. This can be used to further functionalize the aminooxy nitrogen. For instance, an existing oxime can undergo reductive amination with an aldehyde to produce a substituted aminooxy amine. acs.orgnih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful, though less direct, method for C-N bond formation, primarily applied to aryl amines but indicative of the advanced tools available for constructing complex nitrogen-containing molecules. tcichemicals.commit.edu

These foundational strategies provide a versatile toolkit for incorporating the aminooxy functionality into diverse molecular frameworks, including those of 4-(aminooxy)pentanenitrile analogues.

Regioselective and Stereoselective Synthesis of Substituted this compound

Controlling the three-dimensional arrangement of atoms is critical in chemical synthesis, particularly for biologically active molecules. For analogues of this compound that possess stereocenters, regioselective and stereoselective methods are essential to produce a single, desired isomer.

Asymmetric synthesis provides a direct route to enantiomerically pure compounds. This can be achieved through the use of chiral auxiliaries or asymmetric catalysis. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed. wikipedia.orgsigmaaldrich.com Evans' oxazolidinone auxiliaries and Oppolzer's camphorsultam are classic examples that have been instrumental in asymmetric alkylation and aldol (B89426) reactions, setting stereocenters with high fidelity. wikipedia.orgresearchgate.net This strategy could be applied to create chiral precursors for substituted this compound.

Catalytic asymmetric synthesis offers a more atom-economical approach, where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. In the context of aminooxy compounds, significant progress has been made in the catalytic enantioselective α-aminoxylation of carbonyl compounds. pnas.orgnih.gov For example, the O-nitroso aldol reaction, which introduces an aminooxy group at the α-position of a ketone or aldehyde, can be rendered highly enantioselective using organocatalysts like proline derivatives or chiral amine catalysts. pnas.orgnih.govmdpi.com Similarly, chiral metal complexes, such as (R)-BINAP-silver complexes, have been shown to catalyze the nitroso aldol reaction of tin enolates with excellent enantioselectivity (up to 97% ee) and O-selectivity. nih.gov

| Catalyst/Method | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Pyrrolidine-tetrazole organocatalyst | Aldehydes, Ketones | α-Aminooxy carbonyl | High, often complete | pnas.org |

| (R)-BINAP-silver complexes | Tin enolates | α-Aminooxy ketone | Up to 97% | nih.gov |

| Proline derivatives | Aldehydes, Ketones | α-Aminooxy carbonyl | 78-96% | nih.gov |

| Cinchona alkaloid-derived primary amines | Aromatic ketones | α-Aminated ketone | High | nih.gov |

Table 1. Examples of Catalytic Asymmetric Methods for the Synthesis of Aminooxy and Amino Compounds.

When a molecule already contains one or more stereocenters, the introduction of a new stereocenter must be controlled relative to the existing ones. This is known as diastereoselective control. In the synthesis of this compound analogues, this can be achieved by carefully choosing the reaction sequence and reagents. For example, the diastereoselective reduction of a ketone precursor can establish a specific alcohol stereoisomer. This chiral alcohol can then be converted to the corresponding aminooxy compound, for instance via a Mitsunobu reaction, often with retention or inversion of configuration depending on the mechanism. researchgate.net The stereospecific Diels-Alder reaction is another powerful tool for establishing multiple stereocenters in a predictable manner during the synthesis of cyclic precursors, which can then be further elaborated. ub.bw Such substrate-controlled reactions are fundamental to the synthesis of complex molecules with multiple stereocenters.

Sustainable and Green Chemistry Routes to this compound Production

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. Green chemistry principles, such as maximizing atom economy, using renewable feedstocks, employing catalytic reagents, and utilizing safer solvents, are guiding the development of new synthetic routes. chemistryjournals.netnih.gov

Atom economy is a measure of the efficiency of a chemical reaction, representing the proportion of reactant atoms that are incorporated into the final product. Reactions with high atom economy, such as addition reactions, are preferable as they minimize waste. chemistryjournals.net For the synthesis of precursors to this compound, transformations like the Michael addition can be an atom-economical way to form C-C bonds. nih.gov

Radical decarboxylative C-N bond formation has also emerged as an attractive strategy, utilizing readily available carboxylic acids as starting materials and releasing CO₂ as the only byproduct. mdpi.com Furthermore, the development of electro-oxidative methods, such as the C(sp³)–H bond functionalization of acetonitrile, allows for the direct formation of complex nitrile derivatives under mild conditions, avoiding the use of harsh chemical oxidants. nih.gov

| Green Chemistry Principle | Application in Synthesis | Example Reaction | Reference |

| Atom Economy | Maximize incorporation of reactant atoms into the product. | Michael Addition, Diels-Alder | nih.govub.bw |

| Use of Catalysis | Use of catalytic (vs. stoichiometric) reagents. | Organocatalytic α-aminoxylation | pnas.orgnih.gov |

| Safer Solvents | Minimize or replace hazardous organic solvents. | Reactions in water or ionic liquids | chemistryjournals.net |

| Renewable Feedstocks | Use of starting materials from renewable sources. | Synthesis from bio-derived molecules | nih.gov |

| Energy Efficiency | Conduct reactions at ambient temperature and pressure. | Biocatalytic or electrochemical methods | nih.govnih.gov |

Table 2. Application of Green Chemistry Principles in Synthetic Methodologies.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers significant advantages in terms of sustainability and selectivity. nih.gov Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), are often highly stereoselective, and are derived from renewable resources. nih.govmdpi.com

For the synthesis of chiral precursors, enzymes such as transaminases can produce chiral amines from prochiral ketones with excellent enantiopurity. mdpi.com Other enzyme classes, like pyridoxal-5'-phosphate (PLP)-dependent enzymes, can be engineered to catalyze novel C-C and C-N bond formations for the synthesis of non-standard amino acids, which can serve as valuable building blocks. nih.govchemrxiv.org While direct enzymatic synthesis of the aminooxy group is not widely reported, chemoenzymatic routes that combine the power of biocatalysis for creating chiral intermediates with efficient chemical steps for subsequent functionalization represent a powerful and sustainable strategy for accessing complex molecules like substituted this compound. nih.gov

Flow Chemistry Applications in Continuous Synthesis

The paradigm of chemical manufacturing is increasingly shifting from traditional batch processing to continuous flow methodologies. This transition is driven by the inherent advantages of flow chemistry, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of multiple reaction steps. For the synthesis of specialized molecules like this compound and its analogues, flow chemistry offers a compelling platform to address the challenges associated with handling potentially hazardous reagents and intermediates, while enabling a more efficient and scalable production process.

A feasible and efficient continuous flow synthesis of this compound can be envisioned as a two-step process. This approach involves the initial formation of a suitable precursor, 4-chloropentanenitrile (B3377486), followed by the subsequent nucleophilic substitution with hydroxylamine (B1172632) to yield the target compound.

Step 1: Continuous Flow Synthesis of 4-Chloropentanenitrile

The first stage of the proposed synthesis focuses on the conversion of 4-hydroxypentanenitrile (B8768302) to 4-chloropentanenitrile. Thionyl chloride (SOCl₂) is a well-suited reagent for this transformation in a flow setup, as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be readily removed from the reaction stream. libretexts.org

A schematic for this continuous process would involve two separate inlet streams. One stream would contain a solution of 4-hydroxypentanenitrile in an appropriate solvent, such as toluene. The second stream would consist of a solution of thionyl chloride in the same solvent. These streams would be introduced into a microreactor or a packed-bed reactor via precision pumps. The reactor would be heated to a controlled temperature to facilitate the reaction. A back-pressure regulator would be employed to maintain the system pressure, preventing the solvent from boiling and ensuring the smooth flow of the reaction mixture.

Upon exiting the reactor, the stream containing the newly formed 4-chloropentanenitrile would be passed through an in-line quenching module. This module would introduce a basic solution, for example, aqueous sodium bicarbonate, to neutralize any unreacted thionyl chloride and the HCl byproduct. Following the quench, a liquid-liquid separator would be used to continuously separate the organic phase, containing the desired product, from the aqueous phase.

The following interactive data table outlines the proposed reaction parameters for the continuous flow synthesis of 4-chloropentanenitrile.

| Parameter | Value |

|---|---|

| Reactant 1 | 4-Hydroxypentanenitrile |

| Reactant 2 | Thionyl chloride |

| Solvent | Toluene |

| Reactant 1 Concentration | 0.5 M |

| Reactant 2 Concentration | 0.6 M |

| Flow Rate (Reactant 1) | 1.0 mL/min |

| Flow Rate (Reactant 2) | 1.0 mL/min |

| Reactor Type | Heated Packed Bed Reactor |

| Reactor Temperature | 80 °C |

| Residence Time | 10 min |

| Pressure | 5 bar |

| Hypothetical Yield | 95% |

| Hypothetical Purity | >98% |

| Hypothetical Throughput | ~6.4 g/h |

Step 2: Continuous Flow Synthesis of this compound

The second step of the synthesis involves the nucleophilic substitution of the chloride in 4-chloropentanenitrile with hydroxylamine. This transformation can also be efficiently carried out in a continuous flow system.

The organic stream of 4-chloropentanenitrile, obtained from the first step, would be directly channeled into a second reactor system. Here, it would be mixed with an aqueous solution of hydroxylamine. To facilitate the reaction between the two phases, a phase-transfer catalyst could be introduced into the hydroxylamine stream. The combined streams would then pass through a heated tube reactor to accelerate the rate of reaction.

Following the reaction, the output stream would enter another in-line liquid-liquid separator to isolate the organic phase containing the final product, this compound, from the aqueous phase. The purified organic stream can then be collected. This integrated, multi-step continuous process minimizes manual handling and potential exposure to intermediates.

The interactive data table below presents the proposed reaction parameters for the continuous flow synthesis of this compound.

| Parameter | Value |

|---|---|

| Reactant 1 | 4-Chloropentanenitrile |

| Reactant 2 | Hydroxylamine (aqueous solution) |

| Solvent | Toluene (from previous step) |

| Reactant 1 Concentration | ~0.475 M (from previous step) |

| Reactant 2 Concentration | 5 M |

| Flow Rate (Reactant 1) | 2.0 mL/min |

| Flow Rate (Reactant 2) | 0.5 mL/min |

| Reactor Type | Heated Tube Reactor |

| Reactor Temperature | 100 °C |

| Residence Time | 20 min |

| Pressure | 5 bar |

| Hypothetical Yield | 85% |

| Hypothetical Purity | >97% |

| Hypothetical Throughput | ~5.5 g/h |

The application of flow chemistry to the synthesis of this compound presents a significant advancement over traditional batch methods. The precise control over reaction conditions, coupled with the ability to safely handle reagents and integrate multiple synthetic steps, paves the way for a more efficient, scalable, and sustainable manufacturing process for this and analogous compounds.

Mechanistic Elucidation of Reactions Involving 4 Aminooxy Pentanenitrile

Reactivity Profiling of the Aminooxy Functional Group

The aminooxy group (-ONH₂) is characterized by high nucleophilicity, a phenomenon attributed to the alpha effect, where the presence of a lone-pair-bearing oxygen atom adjacent to the nucleophilic nitrogen enhances its reactivity compared to simple amines acs.orgiris-biotech.de.

Nucleophilic Addition Reactions and Their Transition States

The primary reaction of the aminooxy group is its nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to form a stable oxime linkage iris-biotech.delouisville.edunih.gov. This chemoselective reaction proceeds under mild conditions and is a cornerstone of bioconjugation chemistry nih.gov.

The mechanism begins with the nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon byjus.com. This step breaks the carbon-oxygen π-bond, leading to the formation of a tetrahedral alkoxide intermediate, which represents the transition state of the addition step ucalgary.cayoutube.com. A subsequent proton transfer from the nitrogen to the oxygen results in a neutral carbinolamine intermediate. Acid catalysis is often employed to protonate the hydroxyl group of the carbinolamine, converting it into a better leaving group (water). The elimination of water, driven by the lone pair on the adjacent nitrogen, forms a protonated oxime, which is then deprotonated to yield the final, stable oxime product. The stability of the oxime bond is significantly greater than that of imines formed from primary amines, largely due to the stabilizing effect of the adjacent oxygen atom iris-biotech.de.

Participation in Radical and Pericyclic Processes

The involvement of the aminooxy group in radical reactions is primarily seen in the context of stable aminoxyl (nitroxide) radicals (R₂N-O•) wikipedia.org. These are typically formed from sterically hindered secondary hydroxylamines. For a primary aminooxy group like that in 4-(Aminooxy)pentanenitrile, formation of a stable radical is less common, as unhindered aminoxyls with α-hydrogens are prone to disproportionation reactions wikipedia.org. However, the aminooxy moiety could potentially act as a hydrogen donor in radical-mediated processes.

Pericyclic reactions are concerted processes that proceed through a cyclic transition state fiveable.melibretexts.org. While cycloadditions are a major class of pericyclic reactions, the direct participation of the aminooxy group itself as a primary component in common pericyclic reactions like Diels-Alder or sigmatropic rearrangements is not well-documented. Its reactivity is dominated by its nucleophilic character.

Transformations and Derivatizations of the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition, making it a valuable synthon in organic synthesis.

Hydration and Hydrolysis Mechanisms

Nitriles can be hydrolyzed to produce amides and, upon further reaction, carboxylic acids. This transformation can be catalyzed by either acid or base organicchemistrytutor.comchemguide.co.uk.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon organicchemistrytutor.comlibretexts.org. A weak nucleophile, such as water, can then attack the carbon. A series of proton transfers follows, leading to the formation of an amide intermediate. Under more vigorous acidic conditions, the amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt chemguide.co.uklibretexts.org.

Base-Catalyzed Hydrolysis : In the presence of a strong base, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the nitrile carbon libretexts.orgchemistrysteps.com. The resulting anionic intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. If the reaction conditions are mild, the amide can be isolated. However, under harsher conditions (e.g., prolonged heating), the amide undergoes further hydrolysis to yield a carboxylate salt and ammonia (B1221849) organicchemistrytutor.comchemguide.co.ukchemistrysteps.com.

| Condition | Catalyst/Reagent | Intermediate Product | Final Product |

| Acidic | Dilute H₂SO₄ or HCl, H₂O, heat | Amide | Carboxylic Acid |

| Basic (Mild) | NaOH(aq), mild heat | Amide | Amide |

| Basic (Vigorous) | NaOH(aq), reflux | Amide | Carboxylate Salt |

Reduction Pathways to Amine Derivatives

The reduction of the nitrile group is a fundamental method for the synthesis of primary amines chemguide.co.uk. Several reagents and methods can achieve this transformation.

Complex Metal Hydrides : Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines chemguide.co.ukstudymind.co.uk. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic nitrile carbon, forming an imine anion intermediate. This intermediate undergoes a second hydride addition to form a dianion, which upon acidic workup is protonated to yield the primary amine libretexts.org.

Catalytic Hydrogenation : This is an industrially significant method where the nitrile is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum studymind.co.ukwikipedia.org. The reaction typically requires elevated temperatures and pressures. This method is considered more economical than using expensive hydride reagents studymind.co.uk. Under certain conditions, intermediate imines can react with the amine product, leading to the formation of secondary and tertiary amines as byproducts wikipedia.org.

Partial Reduction to Aldehydes : Using less reactive hydride reagents like diisobutylaluminium hydride (DIBAL-H) allows for the partial reduction of nitriles to aldehydes wikipedia.orgyoutube.com. The mechanism involves the formation of a Lewis acid-base adduct between DIBAL-H and the nitrile nitrogen. A single hydride transfer occurs, and subsequent acidic workup hydrolyzes the resulting imine intermediate to an aldehyde libretexts.orgwikipedia.org.

| Reagent/Method | Product | Key Features |

| LiAlH₄, then H₃O⁺ | Primary Amine | High yield, powerful reagent libretexts.orgstudymind.co.uk. |

| H₂ / Metal Catalyst (Ni, Pd, Pt) | Primary Amine | Economical, industrial application; can form secondary/tertiary amines studymind.co.ukwikipedia.org. |

| NaBH₄ / CoCl₂ | Primary Amine | Milder alternative to LiAlH₄. |

| DIBAL-H, then H₃O⁺ | Aldehyde | Stops at the aldehyde stage due to single hydride transfer libretexts.orgwikipedia.org. |

| Sodium in Ethanol | Primary Amine | Classic reduction method studymind.co.uk. |

Cycloaddition Reactions of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, providing a powerful route to five-membered heterocycles wikipedia.orgmdpi.com.

A prominent example is the reaction with nitrile imines or nitrile oxides oup.commdpi.com. Nitrile imines, generated in situ, react with the nitrile functionality of a molecule like this compound in a concerted [3+2] cycloaddition. This process is highly regioselective and leads to the formation of substituted 1,2,4-triazole rings oup.com. Similarly, nitrile oxides react with nitriles to yield 1,2,4-oxadiazoles. The regioselectivity of these reactions is governed by the frontier molecular orbitals (HOMO-LUMO interactions) of the 1,3-dipole and the dipolarophile (the nitrile) chim.it. These cycloadditions are typically concerted, meaning bond formation occurs in a single step through a cyclic transition state, which results in a high degree of stereospecificity wikipedia.orgoup.com.

Kinetic and Thermodynamic Aspects of this compound Reactions

Reaction Rate Determination and Activation Energy Profiling

For the aminooxy group, its high nucleophilicity, a phenomenon known as the alpha effect, suggests it would readily participate in reactions, such as oximation with aldehydes and ketones. The rate of these reactions is typically pH-dependent and can be accelerated by catalysts.

The nitrile group is generally less reactive and its reactions, such as hydrolysis or reduction, often require more forcing conditions or specific catalysts. The activation energy for these transformations would be dependent on the specific reaction pathway. For instance, the acid-catalyzed hydrolysis of a nitrile involves protonation of the nitrogen atom, which lowers the activation barrier for the nucleophilic attack by water.

Without specific experimental studies on this compound, any discussion of its reaction kinetics and activation energies remains speculative and based on the known reactivity of its constituent functional groups.

Equilibrium Constant Analysis for Reversible Transformations

Specific equilibrium constants for reversible transformations involving this compound have not been reported in published research. However, the formation of oximes from the reaction of the aminooxy group with carbonyl compounds is a well-known reversible reaction. The position of the equilibrium is influenced by the structure of the carbonyl compound and the reaction conditions, including the removal of water to drive the reaction to completion.

The nitrile group can undergo reversible addition reactions with certain nucleophiles. The equilibrium for such reactions would depend on the stability of the resulting adducts.

A quantitative analysis of the equilibrium constants for reactions involving this compound would require dedicated experimental studies, which are not currently available.

Spectroscopic and Spectrometric Characterization of Reactive Intermediates

There is no specific information in the scientific literature on the spectroscopic and spectrometric characterization of reactive intermediates formed in reactions involving this compound. The characterization of reactive intermediates is a challenging area of chemical research that often requires specialized techniques.

In reactions involving the aminooxy group, protonated intermediates or initial adducts with electrophiles could potentially be characterized using techniques such as mass spectrometry or NMR spectroscopy under specific conditions.

For reactions at the nitrile group, intermediates such as N-protonated nitrilium ions in acid-catalyzed hydrolysis, or the initial adducts in nucleophilic additions, are transient species. Their detection and characterization would likely require advanced spectroscopic methods, such as time-resolved spectroscopy or trapping experiments followed by analysis.

Given the absence of dedicated studies on the reactivity of this compound, the nature and spectroscopic properties of its reactive intermediates have not been elucidated.

Applications of 4 Aminooxy Pentanenitrile As a Versatile Synthetic Building Block

Role in Oxime Ligation Chemistry and Bioconjugation Strategies (focus on chemical aspects)

Oxime ligation has emerged as a robust and highly reliable method for the covalent linking of molecules, particularly in the realm of chemical biology and bioconjugation. nih.govresearchgate.net The reaction's efficiency and specificity make it a cornerstone of bioorthogonal chemistry, which involves reactions that can proceed within a complex biological environment without interfering with native biochemical processes. researchgate.net

The primary role of 4-(Aminooxy)pentanenitrile in this context is centered on the reactivity of its terminal aminooxy group (-ONH₂). This group acts as a potent nucleophile that reacts specifically and efficiently with electrophilic carbonyl groups, namely aldehydes and ketones, to form a stable oxime bond (-O-N=C). nih.govunivie.ac.at This transformation is notable for its favorable kinetics and the hydrolytic stability of the resulting oxime linkage, especially when compared to other linkages like hydrazones. nih.gov

The reaction typically proceeds under mild, aqueous conditions, often at a slightly acidic pH (4-5), which facilitates the dehydration step of the mechanism. nih.gov The rate of oxime formation can be significantly accelerated by the use of catalysts, with aniline (B41778) and its derivatives being particularly effective. nih.gov

Table 1: Key Features of Oxime Bond Formation

| Feature | Description |

| Reactants | Aminooxy group (e.g., from this compound) and a carbonyl group (aldehyde or ketone). univie.ac.at |

| Product | A stable, covalent oxime bond. nih.gov |

| Typical Conditions | Aqueous media, pH 4-5, often with an aniline-based catalyst. nih.gov |

| Key Advantage | High stability of the resulting linkage compared to alternatives like imines or hydrazones. nih.gov |

The concept of orthogonal reactivity is central to the utility of oxime ligation in complex chemical systems. A bioorthogonal reaction is one that does not interact or interfere with the vast array of other functional groups present in biological molecules such as proteins and nucleic acids. researchgate.netunivie.ac.at The reaction between the aminooxy group of this compound and a carbonyl compound is highly chemoselective, meaning the two functional groups react exclusively with each other, even in the presence of other reactive moieties like amines, thiols, or carboxylic acids. nih.gov

This high degree of selectivity allows for the precise and directed functionalization of biomolecules. researchgate.net For instance, a protein can be genetically engineered to contain an unnatural amino acid with a ketone side chain. Subsequently, a molecule functionalized with this compound can be attached specifically at that site via oxime ligation, without affecting any of the natural amino acid residues. This strategy is a powerful tool for creating protein-drug conjugates, attaching imaging agents, or immobilizing proteins on surfaces. nih.gov

Precursor for the Construction of Heterocyclic Architectures

Beyond its role in bioconjugation, the dual functionality of this compound makes it a promising precursor for constructing diverse heterocyclic compounds. The nitrile group, in particular, is a well-established synthon for building nitrogen-containing rings. researchgate.net

The nitrile group (-C≡N) is a versatile functional handle that can participate in a variety of cyclization reactions. It can be hydrolyzed, reduced, or attacked by nucleophiles to generate intermediates that readily form heterocyclic structures. For example, the reduction of the nitrile to a primary amine can be followed by an intramolecular reaction with a suitable electrophile elsewhere in the molecule to form rings like piperidines or pyrrolidines.

Alternatively, the nitrile group itself can act as an electrophile or participate in cycloaddition reactions. Base-promoted cycloadditions of nitriles with other building blocks are known to produce a range of substituted pyrroles. researchgate.net Similarly, reactions involving nitrile activation can lead to the formation of pyrimidine (B1678525) frameworks. researchgate.net The presence of the aminooxy group provides an additional reactive site that can be used to introduce further complexity or to direct the cyclization process.

Table 2: Potential Heterocyclic Scaffolds from Nitrile-Containing Building Blocks

| Heterocycle Class | General Synthetic Approach |

| Pyrroles | Base-promoted [3+2] cycloaddition of nitriles and 1-arylpropynes. researchgate.net |

| Pyrimidines | Triflic anhydride (B1165640) mediated [2+2+2] cycloaddition between alkynes and nitriles. researchgate.net |

| Thiophenes | Gewald reaction of methylene (B1212753) active nitriles with sulfur and a ketone/aldehyde. nih.gov |

| Pyridines | Multicomponent reactions involving malononitrile (B47326) (a dinitrile) as a key reagent. researchgate.net |

Annulation reactions, which involve the formation of a new ring onto an existing molecular scaffold, are a powerful strategy for synthesizing polycyclic systems. nih.gov The functional groups in this compound can be strategically employed in annulation cascades. For instance, the nitrile group could be involved in a cyclization to form an initial heterocyclic ring, which is then further elaborated in subsequent steps. Aza-annulation reactions, in particular, are used to extend π-conjugated systems and build complex fused heterocycles. researchgate.net While specific examples utilizing this compound are not extensively documented, its structure is amenable to established annulation methodologies, such as copper-catalyzed [4+1] annulations with primary amines to form pyrrole (B145914) rings. rsc.org

Implementation in Multicomponent Reactions for Chemical Diversity

Multicomponent reactions (MCRs) are highly efficient synthetic processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govmdpi.com MCRs are valued for their atom economy, procedural simplicity, and their ability to rapidly generate libraries of complex molecules. nih.gov

The structure of this compound, with two distinct reactive centers, makes it an excellent candidate for use in MCRs. The aminooxy group can act as the amine component, while the nitrile group can participate as an isocyanide equivalent (after in-situ reduction) or as a component in reactions like the Strecker synthesis. mdpi.com Isonitrile-based multicomponent reactions (IMCRs) are particularly powerful for creating peptide-like structures and complex heterocycles. mdpi.com The ability of this compound to potentially react via either its aminooxy or nitrile functionality could lead to diverse product scaffolds from a single set of MCR conditions, contributing significantly to the generation of chemical diversity.

Advanced Derivatization and Chemical Functionalization of 4 Aminooxy Pentanenitrile

Selective Modification at the Aminooxy Terminus

The aminooxy group (-ONH₂) is a potent nucleophile, enabling a range of selective transformations at the nitrogen atom. Its reactivity allows for the formation of stable covalent linkages, distinct from those formed with primary amines, under mild conditions.

The nitrogen atom of the aminooxy group in 4-(aminooxy)pentanenitrile can readily participate in acylation reactions with carboxylic acid derivatives to form N-alkoxyamides (also known as N-hydroxyamides or hydroxamates). This transformation typically proceeds by reacting the aminooxy compound with activated carboxylic acids, such as acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct.

Similarly, reaction with chloroformates yields stable N-alkoxycarbamates, which can be considered ester analogues of the aminooxy group. These reactions are generally high-yielding and proceed under mild conditions, preserving the integrity of the distal nitrile group.

Table 1: Amidation and Related Reactions at the Aminooxy Terminus This table outlines common acylation reactions for the selective modification of the aminooxy group in this compound.

| Reaction Type | Reagent Example | Product Class | General Structure of Product |

| Amidation | Acetyl chloride | N-Alkoxyamide | |

| Carbamate (B1207046) Formation | Ethyl chloroformate | N-Alkoxycarbamate | |

| Sulfonylation | Tosyl chloride | N-Alkoxysulfonamide |

N-alkylation of the aminooxy group can be achieved using alkyl halides to form N-alkoxy-N-alkylamines, a class of ethers. The reaction conditions must be carefully controlled to prevent over-alkylation and quaternization of the nitrogen atom. This method provides a direct route to introduce various alkyl substituents onto the aminooxy nitrogen.

Furthermore, the aminooxy group can react with carbon dioxide, similar to primary amines, to form an unstable N-alkoxycarbamic acid intermediate. researchgate.netwikipedia.org This intermediate can be trapped in situ with alkylating agents to produce stable carbamate esters or undergo other transformations. The formation of carbamic acid derivatives is a key strategy for the reversible protection of amine functionalities. wikipedia.orgorganic-chemistry.org

Table 2: Ether and Carbamate Formation at the Aminooxy Terminus This table summarizes reactions leading to the formation of ether and carbamic acid derivatives from this compound.

| Reaction Type | Reagent Example | Product Class | General Structure of Product |

| N-Alkylation | Methyl iodide | N-Alkoxy-N-alkylamine | |

| Carbamic Acid Derivative | CO₂, then an electrophile | N-Alkoxycarbamate |

Functional Group Transformations of the Nitrile Group

The nitrile moiety is a versatile functional group that can be converted into a wide array of nitrogen-containing structures, significantly expanding the molecular diversity accessible from this compound.

The nitrile group can be readily converted into an amidine functionality. One of the most established methods is the Pinner synthesis, which involves treating the nitrile with an alcohol in the presence of hydrogen chloride to form an imidate salt, followed by reaction with ammonia (B1221849) or an amine. google.com More direct methods for converting nitriles to amidines are also available. organic-chemistry.org

A particularly important transformation is the [2+3] cycloaddition reaction between the nitrile group and an azide (B81097) source, typically sodium azide, to form a 5-substituted-1H-tetrazole ring. nih.govchalcogen.ro This reaction is often catalyzed by Lewis acids, such as zinc or ammonium (B1175870) salts, and provides a pathway to introduce a metabolically stable carboxylic acid bioisostere into the molecule. nih.gov

Table 3: Transformations of the Nitrile Group to Nitrogen Heterocycles This table details key synthetic routes to convert the nitrile functionality of this compound into amidines and tetrazoles.

| Product Class | Reagents | Key Features | General Structure of Product |

| Amidine | 1. HCl, Ethanol; 2. NH₃ | Pinner synthesis via imidate intermediate. google.com | |

| 1H-Tetrazole | Sodium azide (NaN₃), Zinc bromide (ZnBr₂) | [2+3] cycloaddition. nih.govnih.gov |

While cyanation refers to the introduction of a nitrile group, in the context of derivatization, methodologies that extend or modify the molecule via nitrile chemistry are relevant. For instance, reactions that utilize the nitrile as a precursor for chain extension fall within this scope.

Conversely, decyanation involves the complete removal of the nitrile group and its replacement with a hydrogen atom. nih.gov This transformation is valuable when the nitrile group is used as an activating group to facilitate other reactions (e.g., carbanion formation alpha to the nitrile) and is no longer needed in the final structure. Reductive decyanation can be accomplished using dissolving metal reductions (e.g., sodium in liquid ammonia) or various hydride-based reagents. nih.gov

Regioselective Functionalization of the Alkyl Chain

The alkyl backbone of this compound is not merely a passive linker; it possesses sites that can be selectively functionalized. The protons on the carbon atom alpha to the nitrile group (C-3 position) are acidic due to the electron-withdrawing nature of the nitrile.

This acidity allows for deprotonation by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a stabilized carbanion. This nucleophilic carbanion can then react with a variety of electrophiles, such as alkyl halides or carbonyl compounds, to introduce new substituents at the C-3 position with high regioselectivity. For this strategy to be effective, the aminooxy group may require temporary protection to prevent interference with the strong base. This approach enables the synthesis of a diverse library of C-3 substituted analogues of this compound, further expanding its synthetic utility.

Table 4: Regioselective Alkylation of the Pentanenitrile Chain This table illustrates the process of functionalizing the alkyl chain at the position alpha to the nitrile group.

| Step | Reagents | Intermediate/Product | Purpose |

| 1. Deprotonation | Lithium diisopropylamide (LDA) | C-3 Carbanion | Generation of a nucleophile. |

| 2. Alkylation | Alkyl halide (e.g., Ethyl bromide) | C-3 Alkylated Product | Introduction of a new substituent. |

Carbon-Carbon Bond Formation via Electrophilic or Nucleophilic Substitution

The structure of this compound provides multiple avenues for the formation of new carbon-carbon bonds, a fundamental process in the construction of more complex molecular architectures. These transformations can be achieved by leveraging the inherent reactivity of the nitrile group and its adjacent carbon atoms.

Nucleophilic Attack on the Nitrile Carbon: The carbon atom of the nitrile group is electrophilic and susceptible to attack by strong carbon-based nucleophiles such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). libretexts.orgjove.comucalgary.ca This reaction pathway provides a direct method for constructing ketones. The initial nucleophilic addition to the carbon-nitrogen triple bond forms an intermediate imine anion, which upon aqueous workup, hydrolyzes to the corresponding ketone. masterorganicchemistry.com This transformation effectively replaces the nitrogen atom with a carbonyl group and attaches a new alkyl or aryl group from the organometallic reagent to the carbon skeleton.

Table 1: Ketone Synthesis via Nucleophilic Addition to the Nitrile Group

| Starting Material | Reagent | Conditions | Product |

| This compound | 1. Methylmagnesium bromide (CH₃MgBr) in Diethyl Ether | 2. Aqueous Acid Workup (H₃O⁺) | 5-(Aminooxy)hexan-2-one |

| This compound | 1. Phenyllithium (C₆H₅Li) in THF | 2. Aqueous Acid Workup (H₃O⁺) | 1-Phenyl-4-(aminooxy)pentan-1-one |

Alkylation Alpha to the Nitrile Group: The carbon atoms adjacent to a nitrile group (α-carbons) are rendered acidic due to the electron-withdrawing nature of the cyano group. organicreactions.orgalmerja.com Deprotonation of the α-carbon in this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), generates a resonance-stabilized carbanion. This carbanion is a potent nucleophile that can readily participate in Sₙ2 reactions with various electrophiles, most commonly alkyl halides. almerja.com This sequence allows for the introduction of new alkyl chains at the position alpha to the nitrile, effectively elongating and branching the carbon backbone. Recent advancements have demonstrated the alkylation of nitriles using alcohols as coupling partners, catalyzed by earth-abundant metals like manganese and iron. nih.govacs.orgliv.ac.uk

Table 2: C-C Bond Formation via α-Alkylation

| Starting Material | Reagent | Conditions | Product |

| This compound | 1. Lithium diisopropylamide (LDA) in THF, -78 °C | 2. Iodomethane (CH₃I) | 4-(Aminooxy)-3-methylpentanenitrile |

| This compound | 1. Sodium hydride (NaH) in DMF | 2. Benzyl bromide (C₆H₅CH₂Br) | 4-(Aminooxy)-3-benzylpentanenitrile |

Oxidative and Reductive Manipulations

The aminooxy and nitrile functional groups can be selectively oxidized or reduced to yield a diverse array of other functionalities, thereby expanding the synthetic utility of the this compound scaffold.

Reductive Transformations: The nitrile group is readily reduced to a primary amine under various conditions. wikipedia.org A powerful and common method involves the use of lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. jove.comchemguide.co.uklibretexts.org This reaction proceeds via two successive additions of a hydride ion (H⁻) to the nitrile carbon. chemistrysteps.com Alternatively, catalytic hydrogenation using molecular hydrogen (H₂) over metal catalysts such as Raney nickel, palladium, or platinum is an effective and often more economical method for this transformation. wikipedia.orgresearchgate.netbme.hu This reduction converts the cyano group into an aminomethyl group (-CH₂NH₂), yielding 5-amino-2-(aminooxy)pentane.

In some contexts, the aminooxy group itself can be subject to reduction. For instance, oximes can be reduced to the corresponding substituted aminooxy amines using reagents like sodium cyanoborohydride under acidic conditions. acs.org Furthermore, the nitrile of a related aminooxy linker molecule has been successfully reduced to an amine using sodium borohydride (B1222165) with nickel chloride hexahydrate as a catalyst. nih.gov

Table 3: Reduction of the Nitrile Functional Group

| Starting Material | Reagent | Conditions | Product |

| This compound | 1. Lithium aluminum hydride (LiAlH₄) in THF | 2. Water (H₂O) | 5-Amino-2-(aminooxy)pentane |

| This compound | Hydrogen (H₂) gas, Raney Nickel | High pressure, elevated temperature | 5-Amino-2-(aminooxy)pentane |

| This compound | Sodium borohydride (NaBH₄), Cobalt(II) chloride (CoCl₂) | Methanol | 5-Amino-2-(aminooxy)pentane |

Oxidative Transformations: The aminooxy group (-ONH₂) is susceptible to oxidation. While specific studies on this compound are not prevalent, the oxidation of the aminooxy moiety in related compounds to form nitroso or nitro derivatives is a known transformation. evitachem.com The oxidation of oximes, which are structurally related to aminooxy-substituted compounds, can lead to various products depending on the oxidant and conditions. lucp.net For example, hypervalent iodine reagents have been used to transform aldoximes into nitrile oxides or carboxylic acids. lucp.net The direct organocatalytic α-aminoxylation of carbonyl compounds is also a well-established method for forming C-O-N bonds. nih.gov These precedents suggest that the aminooxy group of this compound could be a handle for oxidative functionalization, potentially leading to novel derivatives under controlled conditions.

Computational and Theoretical Investigations of 4 Aminooxy Pentanenitrile

Quantum Chemical Studies on Electronic Structure and Bonding

Detailed research findings, including orbital energies, bond orders, and electronic transition data for 4-(Aminooxy)pentanenitrile, are not available in published literature.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is a computational method used to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. By mapping the potential energy surface, researchers can determine the lowest energy conformers, which are the most likely to exist under given conditions. This is particularly important for a flexible molecule like this compound, which has several rotatable bonds. Understanding its conformational preferences is key to understanding its interactions with other molecules.

Specific studies detailing the potential energy surface, stable conformers, and rotational energy barriers for this compound have not been found in the scientific literature.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry provides powerful tools to predict how a molecule will behave in a chemical reaction. For this compound, theoretical studies could predict its reactivity towards various reagents and the selectivity (chemo-, regio-, and stereo-selectivity) of such reactions. This is often achieved by calculating activation energies for different reaction pathways and analyzing the properties of transition states. Such predictions are invaluable for designing synthetic routes and understanding reaction mechanisms.

There are no specific published computational studies that predict the reactivity or selectivity of this compound in organic transformations.

Molecular Modeling of Intermolecular Interactions and Self-Assembly

Molecular modeling techniques, including molecular dynamics simulations, can be used to study how molecules of this compound interact with each other and with other molecules. These studies can reveal the nature and strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions, which govern the substance's physical properties and its ability to form larger, organized structures (self-assembly).

No molecular modeling or simulation studies focusing on the intermolecular interactions or self-assembly behavior of this compound are currently available in the public domain.

Emerging Research Directions and Future Perspectives for 4 Aminooxy Pentanenitrile

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

The intersection of artificial intelligence (AI) and chemistry is rapidly accelerating the discovery and synthesis of novel molecules. For a molecule like 4-(Aminooxy)pentanenitrile, AI and machine learning (ML) offer powerful tools to optimize its synthesis and explore its potential as a building block in larger, more complex structures. illinois.educam.ac.uk

Retrosynthesis Prediction: AI models, including template-based and increasingly popular template-free methods like sequence-to-sequence (seq2seq) models, can analyze the structure of this compound and propose the most efficient disconnection strategies. chemrxiv.orgarxiv.org These algorithms can sift through vast reaction databases to identify high-yield pathways, potentially uncovering novel or non-intuitive synthetic methods that a human chemist might overlook. chemrxiv.org

Reaction Condition Optimization: Beyond just predicting the reaction steps, machine learning models can recommend optimal reaction conditions, including solvent, temperature, and catalyst. By integrating AI with automated robotic platforms, researchers can perform high-throughput experimentation to rapidly validate and refine these predicted conditions, leading to a more efficient and reproducible synthesis. illinois.edulabmedica.com

Furthermore, the unique combination of an aminooxy and a nitrile group makes this compound an attractive candidate for inclusion in virtual libraries for de novo drug design. Generative AI models can use such bifunctional building blocks to design novel molecules with desired pharmacological properties, while predictive models assess their synthetic accessibility, ensuring that the computationally designed molecules are viable for laboratory synthesis. nih.gov

| AI/ML Application | Potential Impact on this compound | Relevant AI Technologies |

| Retrosynthetic Analysis | Devising novel, cost-effective, and high-yield synthetic pathways from simple precursors. openreview.net | Template-based models, Graph Neural Networks (GNNs), Sequence-to-Sequence (Seq2Seq) models. chemrxiv.org |

| Reaction Optimization | Predicting optimal solvents, catalysts, and temperatures to maximize yield and minimize byproducts. illinois.edu | Bayesian optimization, Deep Neural Networks (DNNs), Reinforcement Learning. |

| De Novo Molecular Design | Utilizing it as a bifunctional building block in generative models to create new molecules with targeted biological or material properties. nih.gov | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). |

| Synthesizability Scoring | Assessing the ease of incorporating this molecule into larger, more complex targets designed by AI. nih.gov | Supervised learning models trained on reaction databases. |

Exploration in Dynamic Covalent Chemistry Systems and Self-Healing Materials

Dynamic covalent chemistry (DCC) utilizes reversible covalent bonds to create adaptive materials that can respond to external stimuli. nih.govrsc.org The aminooxy group of this compound is perfectly suited for this field, as it readily reacts with aldehydes and ketones to form oxime bonds. researchgate.net This "oxime ligation" is a cornerstone of DCC due to its high efficiency, favorable reaction conditions, and the dynamic nature of the resulting C=N-O linkage. rsc.org

The reversibility of the oxime bond, which can be broken and reformed under specific conditions (e.g., changes in pH or the presence of a catalyst), makes this compound a prime candidate for developing self-healing materials. nih.govrsc.org In a polymer network, this molecule could act as a dynamic cross-linker. When the material is damaged, the broken oxime bonds at the fracture interface can reform, restoring the material's structural integrity. rsc.orgresearchgate.net

Future research could focus on incorporating this compound into various polymer backbones, such as polyurethanes or hydrogels. The nitrile group offers an additional site for polymerization or functionalization, allowing for the creation of multifunctional materials. For instance, the nitrile could be used to tune the polymer's mechanical properties or to attach other functional moieties, while the aminooxy group provides the dynamic, self-healing capability.

| Dynamic System Component | Role of this compound | Resulting Material Property |

| Dynamic Covalent Cross-linker | The aminooxy group reacts with dialdehydes or diketones to form a cross-linked polymer network with reversible oxime linkages. rsc.org | Self-healing, Malleability |

| Bifunctional Monomer | The nitrile group is polymerized (e.g., via radical polymerization) into a polymer backbone, leaving the aminooxy group available for subsequent cross-linking. | Adaptability, Recyclability |

| Surface Modifier | Grafting onto a material surface to allow for the dynamic and reversible attachment of other molecules (e.g., biomolecules) via oxime ligation. | Responsive Surfaces |

Novel Catalytic Applications and Ligand Design for Metal-Mediated Reactions

The nitrile and aminooxy functional groups in this compound both possess lone pairs of electrons, making them potential coordination sites for transition metals. This opens up the possibility of using the molecule as a novel ligand in catalysis.

Nitriles are well-established ligands in coordination chemistry, often serving as weakly coordinating, labile ligands that can be easily displaced. wikipedia.orgnih.gov They typically bind to metal centers in an "end-on" fashion and are classified as L-type ligands with some π-acceptor character. wikipedia.orgunibo.it The nitrile group in this compound could be used to stabilize catalytic intermediates or to create a vacant coordination site under reaction conditions.

The aminooxy group is a less common but intriguing coordinating group. It could potentially coordinate through its nitrogen or oxygen atom. If both the nitrile and the aminooxy group bind to the same metal center, this compound would function as a bidentate chelating ligand. The resulting metallacycle size and geometry would depend on the metal and the conformation of the pentanenitrile backbone. Such chelation could impart unique stability and electronic properties to a metal catalyst.

Future research could explore the synthesis and catalytic activity of transition metal complexes featuring this compound as a ligand. Potential applications include:

Homogeneous Catalysis: Designing catalysts for reactions like hydrogenation, hydroformylation, or C-C coupling, where the ligand's electronic and steric properties can tune the catalyst's activity and selectivity. rug.nl

Asymmetric Catalysis: The carbon atom at the 4-position is a chiral center. Using an enantiomerically pure form of this compound as a chiral ligand could enable the development of new catalysts for asymmetric transformations.

| Functional Group | Coordination Mode | Potential Catalytic Role |

| Nitrile (-C≡N) | Monodentate, L-type ligand nih.gov | Stabilizing low-valent metal centers; acting as a labile ligand to facilitate substrate binding. unibo.it |

| Aminooxy (-ONH₂) | Monodentate (via N or O) | Modifying the electronic environment of the metal center. |

| Both Groups | Bidentate (N,N or N,O chelation) | Creating a stable, well-defined catalytic active site; potential for asymmetric catalysis. |

Development of Advanced Analytical Techniques for In Situ Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of their kinetics, mechanisms, and the transient species involved. Advanced analytical techniques that allow for in situ (in the reaction vessel) monitoring are invaluable for this purpose. The development of such methods for reactions involving this compound is a key area for future research.

Excluding standard final product identification, the focus is on real-time process monitoring. Fourier-transform infrared (FTIR) spectroscopy is a particularly powerful technique for this application. nih.gov By inserting an attenuated total reflectance (ATR) probe into the reaction mixture, one can continuously collect IR spectra as the reaction progresses. youtube.com

This approach could be applied to:

Monitoring Synthesis: During the synthesis of this compound, one could track the disappearance of reactant peaks and the simultaneous appearance of the characteristic nitrile (νC≡N) stretching vibration (typically around 2240 cm⁻¹) and N-O stretching vibrations.

Monitoring Reactions: When this compound is used as a reactant, such as in the formation of oxime bonds for self-healing materials, in situ FTIR can monitor the consumption of the aminooxy group and the corresponding aldehyde or ketone, while tracking the formation of the C=N oxime bond. youtube.com This provides real-time kinetic data, helps identify reaction intermediates, and allows for precise determination of reaction endpoints.

Other potential techniques include in situ Raman spectroscopy, which is also sensitive to the C≡N triple bond, and process mass spectrometry, which could be used to detect and identify intermediates or byproducts in real-time. These advanced methods provide a wealth of data that is crucial for moving from laboratory-scale synthesis to efficient and controlled industrial-scale production. mdpi.com

| Analytical Technique | Information Gained (In Situ) | Application Example |

| FTIR Spectroscopy (ATR) | Real-time concentration profiles of reactants, products, and intermediates; reaction kinetics and mechanism insights. nih.govyoutube.com | Monitoring the rate of oxime formation by tracking the disappearance of a C=O band and the appearance of a C=N band. |

| Raman Spectroscopy | Complementary vibrational information, particularly for symmetric bonds; less interference from aqueous solvents. | Tracking the C≡N bond during polymerization or coordination to a metal center. |

| Process Mass Spectrometry | Detection of transient intermediates and low-concentration byproducts; verification of reaction pathways. | Identifying intermediates in the metal-catalyzed coupling reactions involving the nitrile group. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Aminooxy)pentanenitrile, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of nitrile derivatives like this compound often involves nucleophilic substitution or condensation reactions. For example, analogous compounds such as 4-(Dodecylthio)pentanenitrile are synthesized via thiol-ene click chemistry using ethanol as a solvent and tetrabutylammonium fluoride (TBAF) as a catalyst . Key factors include temperature control (20–25°C), stoichiometric ratios of reactants, and purification via column chromatography. Yield optimization requires monitoring reaction progress with thin-layer chromatography (TLC) and adjusting pH to stabilize the aminooxy group.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the aminooxy and nitrile functional groups. For instance, the nitrile group in pentanenitrile derivatives typically shows a sharp singlet near 120 ppm in ¹³C NMR . Infrared (IR) spectroscopy can validate the C≡N stretch (~2240 cm⁻¹) and N–O stretches (~950 cm⁻¹). Computational methods (e.g., DFT) using Gaussian or ORCA software are recommended to predict electronic properties, such as HOMO-LUMO gaps, which influence reactivity in nucleophilic substitutions .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : While direct data on this compound is limited, structurally similar nitriles (e.g., 5-(1H-1,2,4-triazol-1-yl)pentanenitrile) are used as enzyme inhibitors or probes. Researchers can design assays to test its activity against targets like cytochrome P450 or kinases. For example:

- Step 1 : Perform molecular docking studies (AutoDock Vina) to predict binding affinity.

- Step 2 : Validate with in vitro enzyme inhibition assays (IC₅₀ measurements) using fluorogenic substrates .

Advanced Research Questions

Q. How does the aminooxy group influence the stability and reactivity of this compound under varying pH conditions?

- Methodological Answer : The aminooxy (–ONH₂) group is prone to hydrolysis under acidic or basic conditions. Stability studies should include:

- Experimental Design : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours.

- Analysis : Monitor degradation via HPLC-MS. For example, analogous compounds like 5-hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile show reduced stability at pH < 4 due to protonation of the aminooxy group, leading to nitrile hydrolysis .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay variability or impurities. Mitigation strategies include:

- Orthogonal Assays : Combine enzyme inhibition data with cellular viability assays (e.g., MTT assay).

- Structural Confirmation : Use X-ray crystallography or 2D NMR (e.g., NOESY) to verify compound identity, as seen in studies of 4-methyl-3-oxo-pentanenitrile derivatives .

- Batch Consistency : Implement quality control via LC-MS to ensure purity >95% .

Q. How can computational modeling guide the design of this compound-based inhibitors for specific enzyme targets?

- Methodological Answer :

- Step 1 : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to analyze ligand-protein interactions. For example, triazole-containing pentanenitriles show strong hydrogen bonding with fungal CYP51 .

- Step 2 : Optimize substituents using QSAR models to enhance binding affinity. Nitrile derivatives with bulky groups (e.g., cyclohexyl) exhibit improved steric complementarity in hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.